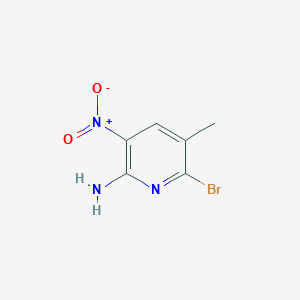
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is an organic compound that features a benzene ring substituted with a dimethylaminoacetyl group and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride typically involves the following steps:
Formation of the Dimethylaminoacetyl Group: This can be achieved by reacting dimethylamine with an appropriate acyl chloride or anhydride.
Introduction of the Sulfonyl Chloride Group: This step involves the sulfonation of the benzene ring followed by chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, particularly those targeting sulfonamide or sulfonate functionalities.
Biological Studies: It can be used to modify biomolecules for studying their function and interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The dimethylaminoacetyl group can also participate in interactions with biological targets, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1-sulfonylchloride: Lacks the dimethylaminoacetyl group, making it less versatile in certain synthetic applications.
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group, affecting its reactivity and applications.
Uniqueness
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is unique due to the combination of the dimethylaminoacetyl group and the sulfonyl chloride group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H12ClNO3S |
|---|---|
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)acetyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-12(2)7-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-6H,7H2,1-2H3 |
Clave InChI |
GOYLUJQRZCWUCJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


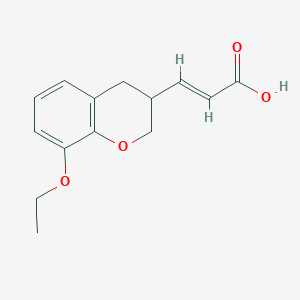

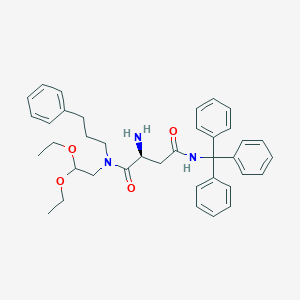



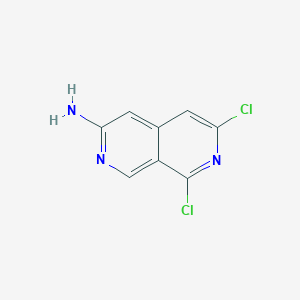

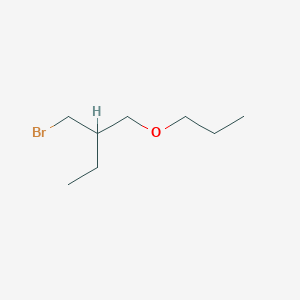



![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
